molecular formula C16H14F7N3O4 B6185266 3-(azetidin-3-yl)-4-fluoro-1-phenyl-1H-pyrazole, bis(trifluoroacetic acid) CAS No. 2624130-14-7

3-(azetidin-3-yl)-4-fluoro-1-phenyl-1H-pyrazole, bis(trifluoroacetic acid)

Cat. No. B6185266
CAS RN: 2624130-14-7
M. Wt: 445.3
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Azetidin-3-yl)-4-fluoro-1-phenyl-1H-pyrazole, bis(trifluoroacetic acid) (3FPA) is a novel small molecule that has recently been studied for its potential applications in scientific research. The molecule is composed of an azetidin-3-yl group, a 4-fluoro-1-phenyl group, and a pyrazole group, all bound together by a bis(trifluoroacetic acid) bridge. 3FPA has been found to possess a variety of biochemical and physiological effects, making it a promising tool for scientific research. In

Scientific Research Applications

3-(azetidin-3-yl)-4-fluoro-1-phenyl-1H-pyrazole, bis(trifluoroacetic acid) has been studied for its potential applications in scientific research. It has been found to possess a variety of biochemical and physiological effects, making it a promising tool for research in areas such as drug discovery, drug development, and drug delivery. For example, it has been used to study the mechanism of action of various drugs, as well as to study the interaction between drugs and their targets. Moreover, 3-(azetidin-3-yl)-4-fluoro-1-phenyl-1H-pyrazole, bis(trifluoroacetic acid) has been used to study the effects of drugs on various biological processes, such as metabolism and gene expression.

Mechanism of Action

The mechanism of action of 3-(azetidin-3-yl)-4-fluoro-1-phenyl-1H-pyrazole, bis(trifluoroacetic acid) is not yet fully understood. However, it is believed that the 4-fluoro-1-phenyl group of 3-(azetidin-3-yl)-4-fluoro-1-phenyl-1H-pyrazole, bis(trifluoroacetic acid) is responsible for its biological effects. This group is thought to interact with various proteins and enzymes in the body, leading to a variety of biochemical and physiological effects. Additionally, the azetidin-3-yl and pyrazole groups of 3-(azetidin-3-yl)-4-fluoro-1-phenyl-1H-pyrazole, bis(trifluoroacetic acid) are believed to interact with other molecules in the body, making them more susceptible to the effects of the 4-fluoro-1-phenyl group.
Biochemical and Physiological Effects
3-(azetidin-3-yl)-4-fluoro-1-phenyl-1H-pyrazole, bis(trifluoroacetic acid) has been found to possess a variety of biochemical and physiological effects. For example, it has been found to inhibit the activity of certain enzymes, such as tyrosinase and acetylcholinesterase. Additionally, it has been found to modulate the activity of certain ion channels, such as the voltage-gated sodium channels and the calcium-activated potassium channels. Furthermore, 3-(azetidin-3-yl)-4-fluoro-1-phenyl-1H-pyrazole, bis(trifluoroacetic acid) has been found to modulate the activity of certain G-protein coupled receptors, such as the adenosine A2A receptor.

Advantages and Limitations for Lab Experiments

3-(azetidin-3-yl)-4-fluoro-1-phenyl-1H-pyrazole, bis(trifluoroacetic acid) has a number of advantages for lab experiments. For example, it is relatively easy to synthesize, making it a cost-effective tool for research. Additionally, it is highly soluble in water, making it easy to work with in aqueous solutions. Furthermore, it has a low toxicity, making it safe to use in laboratory experiments. However, 3-(azetidin-3-yl)-4-fluoro-1-phenyl-1H-pyrazole, bis(trifluoroacetic acid) also has some limitations. For example, its mechanism of action is not yet fully understood, making it difficult to predict its effects in certain situations. Additionally, its effects are relatively short-lived, making it difficult to use in long-term experiments.

Future Directions

Given the potential of 3-(azetidin-3-yl)-4-fluoro-1-phenyl-1H-pyrazole, bis(trifluoroacetic acid) for scientific research, there are a number of future directions for its use. For example, it could be used to study the effects of drugs on various biological processes, such as metabolism and gene expression. Additionally, it could be used to study the interaction between drugs and their targets. Furthermore, it could be used to study the effects of drugs on various diseases, such as cancer and neurological diseases. Finally, it could be used to develop new drugs and drug delivery systems.

Synthesis Methods

3-(azetidin-3-yl)-4-fluoro-1-phenyl-1H-pyrazole, bis(trifluoroacetic acid) is synthesized through a two-step process. The first step involves the reaction of a 2-azetidinone with a 4-fluoro-1-phenyl-1H-pyrazole in the presence of a base such as sodium hydride. This reaction yields a 3-(azetidin-3-yl)-4-fluoro-1-phenyl-1H-pyrazole intermediate. The second step involves the reaction of the intermediate with trifluoroacetic acid in the presence of a catalyst such as palladium acetate. This yields the desired 3-(azetidin-3-yl)-4-fluoro-1-phenyl-1H-pyrazole, bis(trifluoroacetic acid) product.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-(azetidin-3-yl)-4-fluoro-1-phenyl-1H-pyrazole, bis(trifluoroacetic acid) involves the reaction of 3-(azetidin-3-yl)-4-fluoro-1-phenyl-1H-pyrazole with trifluoroacetic anhydride in the presence of a catalyst to form the bis(trifluoroacetic acid) salt of the compound.", "Starting Materials": [ "3-(azetidin-3-yl)-4-fluoro-1-phenyl-1H-pyrazole", "Trifluoroacetic anhydride", "Catalyst" ], "Reaction": [ "Add 3-(azetidin-3-yl)-4-fluoro-1-phenyl-1H-pyrazole to a reaction vessel", "Add trifluoroacetic anhydride to the reaction vessel", "Add a catalyst to the reaction mixture", "Heat the reaction mixture to a suitable temperature and stir for a specific time period", "Cool the reaction mixture and filter the precipitate", "Wash the precipitate with a suitable solvent", "Dry the product under vacuum to obtain 3-(azetidin-3-yl)-4-fluoro-1-phenyl-1H-pyrazole, bis(trifluoroacetic acid)" ] }

CAS RN

2624130-14-7

Product Name

3-(azetidin-3-yl)-4-fluoro-1-phenyl-1H-pyrazole, bis(trifluoroacetic acid)

Molecular Formula

C16H14F7N3O4

Molecular Weight

445.3

Purity

95

Origin of Product

United States

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